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Abstract

Locked Nucleic Acid (LNA®) modified oligonucleotides have emerged as a powerful tool to
enhance the performance of Polymerase Chain Reaction (PCR) assays. By incorporating LNA
monomers, which feature a methylene bridge locking the ribose in a C3'-endo conformation,
these primers and probes exhibit significantly increased thermal stability and hybridization
specificity.[1][2][3] This application note provides a comprehensive guide to the design
considerations for LNA®-modified PCR primers, enabling researchers to harness their
advantages for applications requiring high sensitivity and specificity, such as single nucleotide
polymorphism (SNP) genotyping, detection of low-abundance targets, and multiplex PCR.
Detailed protocols for the application of LNA®-modified primers in standard PCR and
guantitative PCR (qPCR) are also presented.

Introduction

The performance of PCR is critically dependent on the specificity of primer hybridization to the
target sequence. Off-target binding can lead to the amplification of non-specific products,
reducing the yield of the desired amplicon and complicating data interpretation. LNA®
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technology offers a robust solution to these challenges. The incorporation of LNA® bases into
DNA oligonucleotides increases the melting temperature (Tm) of the primer-template duplex by
approximately 2-8 °C per LNA® monomer.[4] This enhanced binding affinity allows for the use
of shorter primers, which inherently possess higher specificity, and enables more stringent
annealing temperatures during PCR, further minimizing non-specific amplification.[5][6]

The locked C3'-endo conformation of the LNA® ribose moiety pre-organizes the phosphate
backbone, leading to improved base stacking and stronger hybridization.[7][8] This unique
structural feature is particularly advantageous for discriminating between closely related
sequences, making LNA®-modified primers and probes highly effective for allele-specific PCR
and SNP detection.[9][10]

Key Advantages of LNA®-Modified Primers:

 Increased Thermal Stability: Higher Tm allows for more stringent PCR conditions and the
design of shorter, more specific primers.[1][6]

» Enhanced Specificity: Superior mismatch discrimination is ideal for allele-specific
amplification and SNP genotyping.[9][10][11]

e Improved Sensitivity: Enables the reliable detection of low-abundance nucleic acid targets.
[12][13]

» Greater Design Flexibility: Facilitates the design of primers for challenging sequences, such
as AT-rich regions.[14][15]

» Multiplexing Capabilities: The enhanced specificity and sensitivity of LNA® primers are
beneficial for the development of robust multiplex PCR assays.[12]

Design Considerations for LNA®-Modified PCR
Primers

Careful design of LNA®-modified primers is crucial for optimal PCR performance. The following
guidelines provide a framework for designing effective LNA® primers for various applications.

General Design Guidelines
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Caption: General workflow for designing LNA®-modified PCR primers.
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Parameter

Recommendation

Rationale

Primer Length

18-25 nucleotides

Standard length for PCR

primers.

Ensures stable hybridization

GC Content 30-60%][16][17] without promoting non-specific
binding.
Strategically place LNAs where
increased specificity or Tm is
needed.[16] For general To maximize the benefits of
LNA Placement

primers, distributing a few
LNAs centrally can be
effective.[18]

LNA modification.

Number of LNAs

For a typical 18-mer primer, a
maximum of 7-8 LNAs is

recommended.[1][16]

Excessive LNA content can
lead to overly stable primers

and potential self-dimerization.

Consecutive LNAs

Avoid stretches of more than 4
consecutive LNA bases.[1][16]
[17]

Long stretches of LNAs can
cause very tight hybridization,
potentially inhibiting

polymerase extension.

Melting Temperature (Tm)

Aim for a Tm of 58-60°C for
standard PCR. The Tm of the
forward and reverse primers

should be similar.[16]

Ensures efficient and specific
annealing of both primers

during thermal cycling.

Tm Increase per LNA

Each LNA substitution
increases the Tm by

approximately 2-8°C.[3][4]

This allows for precise Tm

tuning.

Self-Complementarity

Avoid LNA self-
complementarity and
complementarity to other LNA-
containing oligonucleotides in
the assay.[16][17]

LNA bases bind very tightly to
other LNAs, increasing the risk

of primer-dimer formation.
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3'End

Avoid placing blocks of LNA
bases near the 3' end.[16]
However, for allele-specific
PCR, a single LNA at the 3'
end can be highly effective.[9]
[10]

Blocks of LNAs at the 3' end
may inhibit polymerase

extension.

Design for SNP Detection

LNA®-modified primers and probes are exceptionally well-suited for SNP genotyping due to

their superior mismatch discrimination.

Caption: Design considerations for LNA® primers and probes for SNP detection.

Application

Design Strategy

Rationale

Allele-Specific PCR Primers

Place a single LNA at the 3'-
end of the primer
corresponding to the SNP.[9]
[10] Alternatively, place the
LNA one base away from the
3'end.[9]

Dramatically improves the
discriminatory power of the
primer, as extension is less

efficient with a 3' mismatch.

SNP Detection Probes

Design probes of
approximately 12 nucleotides
in length.[9][16] Position 2-3
LNA bases directly at the SNP
site, ideally in the center of the
probe.[9][16] Aim for a Tm of
approximately 65°C.[9][16]

The high affinity of LNA®
probes allows for the use of
short probes, which exhibit a
significant Tm difference
(ATm) between perfectly
matched and mismatched

targets, often around 20°C.[9]

Design for qPCR Probes

LNA® modifications are also highly beneficial for the design of hydrolysis probes used in

gPCR.
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Parameter

Recommendation

Rationale

Probe Length

15-18 nucleotides (typically 5-8
bases shorter than
corresponding DNA probes).
[16]

The increased Tm from LNA
allows for shorter probes,
which leads to more efficient
quenching and a higher signal-

to-noise ratio.[5][17]

The Tm of the probe should be
5-10°C higher than the Tm of

Ensures that the probe is fully

hybridized during the

Tm ] ] extension phase, allowing for
the primers.[16] A typical probe o
_ efficient cleavage by the
Tm is 65-70°C.[16]
polymerase.
Place a single LNA at the site o S
) ] ] Maximizes discrimination and
of a single nucleotide mutation o
) ] ) ) ensures the probe remains in a
LNA Placement if applicable.[16] Avoid placing ] ]
) linear conformation for
LNAs in sequences that may S
hybridization.
form secondary structures.[16]
Avoid a Guanine (G) at the 5'- Guanine can quench the
5'End end next to the fluorophore. fluorescence of some reporter
[16] dyes.
The 3'-end of the probe must ]
Common blocking groups
be blocked to prevent ,
3'End include a phosphate group

extension by the polymerase.
[16]

(PO4) or an amino modifier.

Experimental Protocols
Protocol 1: Standard PCR with LNA®-Modified Primers

This protocol provides a general starting point for PCR using LNA®-modified primers.

Optimization of annealing temperature and primer concentration may be required for specific

targets.

Materials:

o DNA template
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o Forward LNA®-modified primer (10 puM)
¢ Reverse LNA®-modified primer (10 uM)
o Hot-start Taq DNA polymerase

e dNTP mix (10 mM each)

e PCR buffer (10X)

* Nuclease-free water

Procedure:

o Prepare the PCR Master Mix: On ice, prepare a master mix for the desired number of
reactions plus one extra to account for pipetting errors. For a single 25 pL reaction, combine

the following:
Component Volume Final Concentration
10X PCR Buffer 2.5uL 1X
dNTP Mix (10 mM) 0.5 uL 200 pM each
Forward Primer (10 uM) 0.5 puL 0.2 uM
Reverse Primer (10 uM) 0.5 uL 0.2 uM
Hot-start Taq Polymerase 0.25 pL 1.25 units
Nuclease-free water Upto 24 uL

o Add DNA Template: Add 1 pL of DNA template (1-100 ng) to each PCR tube.
o Add Master Mix: Aliquot 24 uL of the master mix to each PCR tube containing the template.

o Thermal Cycling: Perform PCR using the following cycling conditions. The annealing
temperature (Ta) should be optimized. A good starting point is 3-5°C above the calculated
Tm of the LNA® primers.
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Step Temperature Time Cycles
Initial Denaturation 95°C 2-10 min 1
Denaturation 95°C 15-30 sec 30-40
Annealing Ta (°C) 30 sec

Extension 72°C 30-60 sec

Final Extension 72°C 5-10 min 1

Hold 4°C 00

e Analyze PCR Products: Analyze the PCR products by agarose gel electrophoresis.

Protocol 2: qPCR with LNA®-Modified Probes

This protocol is for a typical qPCR assay using a 5' nuclease (TagMan®-like) LNA®-modified

probe.

Materials:

o cDNA or DNA template
e Forward primer (10 pM)

» Reverse primer (10 pM)

o LNA®-modified qPCR probe (5 uM)

e (PCR Master Mix (2X) containing hot-start DNA polymerase, dNTPs, and buffer

¢ Nuclease-free water

Procedure:

o Prepare the gPCR Reaction Mix: On ice, prepare a reaction mix for the desired number of

reactions plus one extra. For a single 20 pL reaction, combine the following:
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Component Volume Final Concentration
2X gPCR Master Mix 10 pL 1X

Forward Primer (10 uM) 0.8 uL 400 nM

Reverse Primer (10 uM) 0.8 uL 400 nM

LNA® Probe (5 uM) 0.4 uL 100-200 nM[1]
Nuclease-free water Upto 18 puL

e Add Template: Add 2 pL of template DNA or cDNA to each well of a gPCR plate.
¢ Add Reaction Mix: Aliquot 18 pL of the reaction mix to each well.

e gPCR Cycling: Perform gPCR using a two-step cycling protocol, which is often suitable due
to the high Tm of LNA® probes and primers.

Step Temperature Time Cycles
Initial Denaturation 95°C 10 min 1
Denaturation 95°C 15 sec 40
Annealing/Extension 60°C 60 sec

» Data Analysis: Analyze the amplification data according to the instrument manufacturer's
instructions to determine the cycle threshold (Ct) values.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

No or low amplification

Annealing temperature is too
high.

Decrease the annealing
temperature in 2°C

increments.

Primer design is suboptimal.

Re-design primers following
the guidelines. Ensure LNAs
are not inhibiting polymerase

extension.

Inhibitors in the template DNA.

Re-purify the DNA template.

Non-specific products

Annealing temperature is too

low.

Increase the annealing
temperature in 2°C
increments. The high Tm of
LNA® primers often allows for
higher annealing

temperatures.[18]

Primer-dimer formation.

Review primer design for self-
complementarity, especially
involving LNA bases.[16][17]

Poor gPCR efficiency

Suboptimal primer/probe

concentrations.

Titrate primer and probe
concentrations to find the

optimal ratio.

Inefficient probe cleavage.

Ensure the probe Tm is
significantly higher than the
annealing/extension

temperature.

Conclusion

LNA®-modified primers and probes offer significant advantages for a wide range of PCR

applications by enhancing thermal stability, specificity, and sensitivity. By adhering to the design

principles outlined in this application note, researchers can effectively develop robust and

reliable PCR and gPCR assays for challenging targets. The provided protocols serve as a

starting point for the implementation of LNA® technology, enabling more precise and sensitive
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nucleic acid detection and analysis. The unique properties of LNA® oligonucleotides make
them an invaluable tool for researchers, scientists, and drug development professionals
seeking to push the boundaries of PCR-based methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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